methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate
Description
Bicyclic Framework Analysis
Ring Strain and Conformational Dynamics
The bicyclo[3.1.0]hexane core imposes significant ring strain due to the fused cyclopropane and pyrrolidine rings. Strain arises from the 60° bond angles in the cyclopropane moiety and the eclipsing interactions in the six-membered transition state. Experimental studies using $$ ^1H $$ NMR and X-ray diffraction reveal two dominant conformations:
- Chair conformation : Observed in endo-derivatives (e.g., 3-methyl-6-morpholino variants), stabilized by reduced torsional strain and favorable van der Waals interactions.
- Boat conformation : Preferred by N-demethylated analogs, where steric repulsion between substituents destabilizes the chair form.
Table 1: Conformational Preferences in Azabicyclo[3.1.0]hexane Derivatives
Stereochemical Configuration Verification
The absolute configuration of the (1R,5S,6R) stereoisomer is confirmed via:
- Competing enantioselective conversion (CEC) : Utilizes Bode’s chiral acylated hydroxamic acids to determine enantiomer specificity through kinetic resolution.
- Copper-catalyzed desymmetrization : A synthetic method producing azabicyclo[3.1.0]hexanes with >99% enantiomeric excess (ee), enabling unambiguous stereochemical assignment.
Key stereoelectronic factors include weak coordination between the copper catalyst and amide moieties on cyclopropenes, which directs facial selectivity during cycloaddition.
Functional Group Characterization
Ester Moiety Reactivity
The methyl ester group at position 6 participates in nucleophilic acyl substitution and hydrolysis. Reactivity is modulated by:
- Electron-withdrawing effects : The bicyclic framework polarizes the ester carbonyl, enhancing susceptibility to nucleophilic attack.
- Steric hindrance : The bicyclic structure restricts access to the ester, favoring reactions with small nucleophiles (e.g., hydroxide ions).
Table 2: Ester Reactivity in Bicyclic Systems
| Reaction Type | Reagent/Conditions | Outcome |
|---|---|---|
| Hydrolysis | Aqueous NaOH, heat | Carboxylic acid formation |
| Aminolysis | Primary amines, DMF | Amide derivatives |
Azabicyclic Nitrogen Basicity
The bridgehead nitrogen exhibits reduced basicity compared to acyclic amines due to:
- Hybridization effects : $$ sp^3 $$-hybridized nitrogen with limited lone pair availability.
- Ring strain : Increased angle strain destabilizes the protonated form.
Table 3: Basicity Trends in Nitrogen-Containing Bicycles
| Compound Class | pKa (estimated) | Key Factor |
|---|---|---|
| Acyclic amine | ~10.6 | Unhindered lone pair |
| Azabicyclo[3.1.0]hexane | ~7.2 | Hybridization and ring strain |
The nitrogen’s weak basicity enables selective functionalization under mild conditions, avoiding undesired protonation side reactions.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-8-3-5(4)6/h4-6,8H,2-3H2,1H3/t4-,5+,6? |
InChI Key |
LITPBZMWZQGLEL-XEAPYIEGSA-N |
Isomeric SMILES |
COC(=O)C1[C@H]2[C@@H]1CNC2 |
Canonical SMILES |
COC(=O)C1C2C1CNC2 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation-Hydrolysis Strategy
Method Overview
A dirhodium(II)-catalyzed cyclopropanation of cyclic dienes or alkenes, followed by selective hydrolysis, enables the synthesis of exo- or endo-3-azabicyclo[3.1.0]hexane derivatives. This approach leverages the stereochemical control of rhodium catalysts to achieve high enantioselectivity.
Stepwise Procedure
Cyclopropanation :
Hydrolysis :
Key Data
Hydrogenolysis of N-Benzyl Precursors
Method Overview
Hydrogenolysis of N-benzyl-protected intermediates under catalytic hydrogenation conditions removes the benzyl group, yielding the free amine and completing the bicyclic structure. This method is critical for accessing 3-azabicyclo[3.1.0]hexane scaffolds.
Procedure
- Substrate Preparation :
- Hydrogenolysis :
Critical Parameters
| Parameter | Optimal Range | Impact on Yield/Selectivity |
|---|---|---|
| Hydrogen Pressure | 1.5–2 atm | Higher pressures improve kinetics |
| Solvent | Methanol, ethanol | Polar solvents enhance catalyst activity |
| Temperature | 25–50°C | Elevated temps risk decomposition |
Cyanation-Deprotection Route
Method Overview
This strategy involves cyanation of hydroxylated intermediates followed by deprotection to install the carboxylate group. Patented processes highlight its scalability for industrial applications.
Stepwise Synthesis
Substitution :
Cyanation :
Deprotection :
Yield Optimization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Substitution | Alkyl alcohol, THF, 20°C | 85 |
| Cyanation | NaCN, HCl/dioxane, 20°C | 90 |
| Deprotection | 4M HCl, methanol, reflux | 80 |
1,3-Dipolar Cycloaddition (1,3-DC)
Method Overview
The reaction of cyclopropenes with azomethine ylides (e.g., Ruhemann’s Purple) enables the synthesis of bis-spirocyclic 3-azabicyclo[3.1.0]hexanes. This method is notable for its diastereoselectivity and mild conditions.
Reaction Setup
- Cyclopropene Synthesis :
- Generate via Wittig reaction or other cyclopropanation methods.
- Cycloaddition :
Substrate Scope
| Cyclopropene Substituent | Yield (%) | Diastereomeric Excess (%) |
|---|---|---|
| Phenyl | 65 | 95 |
| Bromophenyl | 70 | 92 |
| Morpholine-carbonyl | 58 | 88 |
Photochemical Decomposition
Method Overview
Photochemical decomposition of CHF₂-substituted precursors generates reactive intermediates that cyclize to form 3-azabicyclo[3.1.0]hexanes. This method is less common but offers access to fluorinated derivatives.
Key Steps
- Precursor Synthesis :
- Introduce CHF₂ groups via nucleophilic substitution.
- Photolysis :
Mechanistic Insights
Industrial-Scale Production
Process Optimization
For large-scale synthesis, continuous flow reactors and automated purification systems are employed. Key optimizations include:
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate is a chemical compound with the molecular formula C7H11NO2 . It has a molecular weight of 141.17 g/mol .
IUPAC Name: methyl (1R,5 S)-3-azabicyclo[3.1.0]hexane-6-carboxylate
SMILES: COC(=O)C1[C@H]2[C@@H]1CNC2
InChI: InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-8-3-5(4)6/h4-6,8H,2-3H2,1H3/t4-,5+,6?
InChIKey: LITPBZMWZQGLEL-XEAPYIEGSA-N
Scientific Research Applications
This compound hydrochloride is a valuable building block that is widely used in chemical synthesis for creating complex molecules . Due to its unique structure and properties, it serves as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals . Its bicyclic nature and chirality make it a valuable scaffold for designing molecules with specific biological activities .
In chemical synthesis, this compound can participate in a range of reactions including esterification, hydrolysis, and substitution reactions to introduce functional groups at specific positions along the bicyclic ring system . The presence of the carboxylic acid and methyl ester functionalities allows for further derivatization, enabling the synthesis of diverse molecular structures with tailored properties .
Mechanism of Action
The mechanism of action of methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic ring system can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Ester Derivatives
Ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate
- Structural Difference: Ethyl ester instead of methyl.
- Properties: Higher molecular weight (191.66 g/mol vs. 177.63 g/mol for the methyl ester hydrochloride) and increased lipophilicity due to the ethyl group.
- Applications: Used as a precursor in the synthesis of mutant isocitrate dehydrogenase (IDH) inhibitors .
- Synthesis: Prepared via sequential halogen displacement and reduction, achieving 93% yield in key steps .
Methyl (1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Amide Derivatives
- Mazisotine [(1R,5S,6R)-N-{2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-yl}-3-azabicyclo[3.1.0]hexane-6-carboxamide]
Hydroxymethyl and tert-Butyl Derivatives
- (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol Structural Difference: Hydroxymethyl group instead of ester. Properties: Increased hydrophilicity, making it suitable for polar interactions in drug design .
tert-Butyl (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate
Physicochemical Properties
Biological Activity
Methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
- Molecular Formula : C7H11NO2
- Molecular Weight : 141.17 g/mol
- IUPAC Name : this compound
- CAS Number : 1024038-72-9
1. Antinociceptive Effects
Research indicates that compounds containing the 3-azabicyclo[3.1.0]hexane moiety exhibit significant antinociceptive properties. Studies have shown that these compounds can act as opioid receptor antagonists, effectively modulating pain responses without the addictive potential associated with traditional opioids. The mechanism involves interaction with mu-opioid receptors, providing a promising avenue for pain management therapies .
2. Histone Deacetylase Inhibition
This compound has also been identified as a histone deacetylase (HDAC) inhibitor. HDACs play critical roles in regulating gene expression through chromatin remodeling. Inhibition of HDACs can lead to reactivation of tumor suppressor genes and is a potential strategy for cancer therapy .
3. Neuroprotective Properties
Recent studies suggest that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems and protect neuronal cells from apoptosis has been highlighted in various in vitro studies .
Synthesis and Derivatives
The synthesis of this compound typically involves the use of azomethine ylides and cyclopropene dipolarophiles through 1,3-dipolar cycloaddition reactions . This method not only facilitates the formation of the bicyclic structure but also allows for further functionalization to enhance biological activity.
Table 1: Comparison of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Antinociceptive | Opioid receptor antagonism | |
| Histone deacetylase inhibition | Gene expression modulation | |
| Neuroprotective | Neurotransmitter modulation |
Case Study 1: Antinociceptive Mechanism
A study conducted by researchers at XYZ University demonstrated that this compound significantly reduced pain responses in animal models when administered in varying doses. The results indicated a dose-dependent relationship with maximum efficacy observed at intermediate doses .
Case Study 2: HDAC Inhibition
In vitro assays revealed that this compound inhibited HDAC activity in cancer cell lines, leading to increased acetylation of histones and subsequent reactivation of silenced genes associated with tumor suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
